3,5-Dibenzyloxybenzyl alcohol
Overview
Description
3,5-Dibenzyloxybenzyl alcohol is a chemical compound with the molecular formula C21H20O3 . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular structure of 3,5-Dibenzyloxybenzyl alcohol consists of a benzyl alcohol core with two benzyloxy groups attached to the 3rd and 5th carbon atoms of the benzene ring . The molecular weight is 320.38 .Physical And Chemical Properties Analysis
3,5-Dibenzyloxybenzyl alcohol has a density of 1.2±0.1 g/cm3, a boiling point of 509.9±45.0 °C at 760 mmHg, and a flash point of 262.2±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its molar refractivity is 95.0±0.3 cm3 .Scientific Research Applications
Chemical Synthesis and Modification
3,5-Dibenzyloxybenzyl alcohol and its derivatives play a significant role in chemical synthesis. For instance, the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst demonstrates its application in producing complex chemical structures. Although the main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, this research highlights the potential of 3,5-dibenzyloxybenzyl alcohol in synthetic chemistry (Ritmaleni et al., 2013).
Dendrimer and Polymer Research
Studies have explored the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers, revealing insights into their molecular structures and applications. For example, these dendrimers form aggregates through intermolecular hydrogen bonding, with aggregate size varying based on dendrimer generation (Olivier Bourrier et al., 2004). This research is crucial for understanding and designing new dendrimer-based materials for various applications.
Antimicrobial and Antifouling Properties
The antimicrobial and antifouling properties of compounds related to 3,5-dibenzyloxybenzyl alcohol have been studied extensively. For instance, a study obtained 3-chloro-2,5-dihydroxybenzyl alcohol from a marine-derived fungus, demonstrating its effectiveness in inhibiting larval settlement and bacterial growth (T. F. N. Kwong et al., 2006). This suggests potential applications in developing new antifouling and antimicrobial agents.
Biomedical Research and Drug Synthesis
In the field of biomedical research, 3,5-dibenzyloxybenzyl alcohol derivatives have shown potential in drug synthesis. For example, a study on the synthesis of dihydroxybenzyl alcohol from 3,5 dihydroxybenzoic acid suggests its utility in creating valuable pharmaceutical intermediates (F. He, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXKZKHZMSINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340092 | |
Record name | 3,5-Dibenzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibenzyloxybenzyl alcohol | |
CAS RN |
24131-31-5 | |
Record name | 3,5-Dibenzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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